![molecular formula C21H16Cl3FN2O4S B2487174 N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide CAS No. 338967-35-4](/img/structure/B2487174.png)
N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide" often involves multi-step chemical reactions, starting from basic aromatic compounds or acids. These processes typically include esterification, halogenation, sulfonation, and the introduction of specific functional groups such as acetamide or sulfonyl groups. For instance, Rehman et al. (2013) describe a methodology for synthesizing a series of sulfanyl acetamides through successive reactions including esterification, hydrazidation, and finally, coupling with bromoacetamide in the presence of DMF and NaH (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds like "N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide" can be determined using techniques such as NMR, IR, and X-ray diffraction analysis. Ping (2007) details the crystal structure analysis of a related acetamide, highlighting the importance of such techniques in understanding the spatial arrangement and bonding within the molecule (Ping, 2007).
Chemical Reactions and Properties
The chemical behavior of "N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide" includes its reactions under various conditions, which can alter its structure and functionality. For example, the sulfonation reaction detailed by Wit and Cerfontain (2010) demonstrates how specific functional groups in chlorophenols react with sulfuric acid or sulfur trioxide to yield sulfonated products (Wit & Cerfontain, 2010).
Physical Properties Analysis
The physical properties of such a compound are determined by its molecular structure. Techniques like vibrational spectroscopy, as discussed by Jenepha Mary et al. (2022), provide insight into the molecule's stability and electron distribution, which directly influence its physical characteristics (Jenepha Mary, Pradhan, & James, 2022).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for undergoing specific chemical transformations, are crucial for understanding the applications and safety of the compound. For instance, the study by Abbasi et al. (2018) on sulfonamide derivatives, including urease inhibition and antioxidant activity, provides valuable insights into the chemical functionality and potential applications of similar compounds (Abbasi et al., 2018).
Aplicaciones Científicas De Investigación
Pesticide Development
Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which includes N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide, has shown potential applications in pesticide development. X-ray powder diffraction characterized several derivatives, indicating their potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Synthesis Techniques
Another study focused on synthesizing various derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide, which are relevant to the compound . It explored the influence of solvent on the chlorination of these compounds, providing valuable insights into the synthetic process of similar chemical structures (Wang et al., 2011).
Anticancer Potential
Several studies have explored the anticancer properties of related sulfonamide derivatives. One such study synthesized sulfonamide derivatives and evaluated their in vitro anticancer activity, which can provide insights into the potential therapeutic uses of related compounds (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Immunomodulatory Effects
Research on a compound similar in structure, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, demonstrated immunomodulatory effects, particularly in enhancing the immune response to tumors. This suggests potential applications in immunotherapy or as an adjuvant in cancer treatment (Wang, Ruszala-Mallon, & Durr, 1988).
Antibacterial Activity
Another area of research involved the synthesis of derivatives with antibacterial properties. Compounds bearing structural similarities were evaluated for their antibacterial potentials, indicating potential uses in combating bacterial infections (Iqbal et al., 2017).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3FN2O4S/c1-31-20-11-19(17(23)10-18(20)24)27(32(29,30)16-8-4-14(25)5-9-16)12-21(28)26-15-6-2-13(22)3-7-15/h2-11H,12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAFWTGRAWPKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

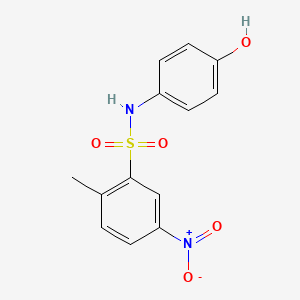
![(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2487096.png)
![5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2487097.png)
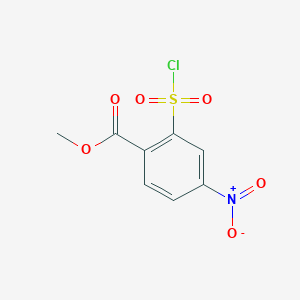
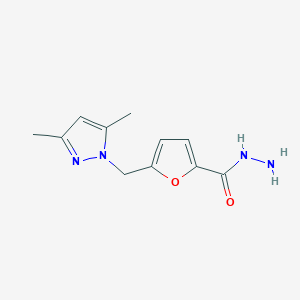
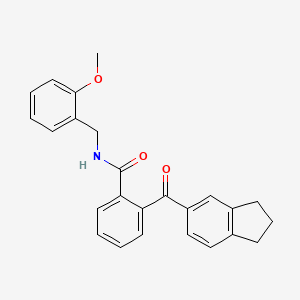
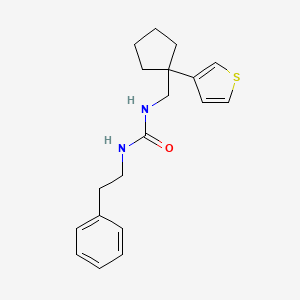
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487107.png)
![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)

![2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2487110.png)
![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)
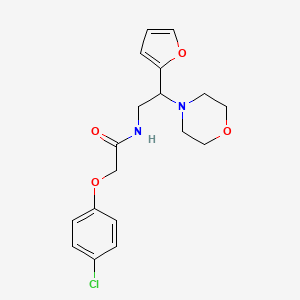
![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)